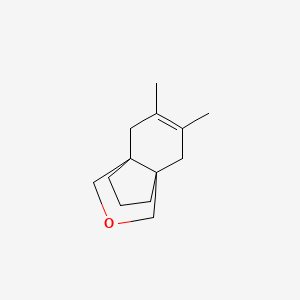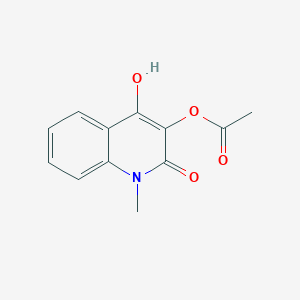![molecular formula C17H24ClNO B14386114 1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride CAS No. 89732-54-7](/img/structure/B14386114.png)
1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro junction where two rings are connected through a single atom, creating a rigid and stable structure. The presence of a phenylethyl group adds to its complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a phenylethylamine derivative with a cyclic ketone under acidic conditions to form the spirocyclic core. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
科学研究应用
1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
Uniqueness
1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride stands out due to its specific spirocyclic structure and the presence of a phenylethyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
89732-54-7 |
|---|---|
分子式 |
C17H24ClNO |
分子量 |
293.8 g/mol |
IUPAC 名称 |
1-(2-phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c19-16-10-14-18(17(16)11-5-2-6-12-17)13-9-15-7-3-1-4-8-15;/h1,3-4,7-8H,2,5-6,9-14H2;1H |
InChI 键 |
LZPBQTQLRYAOJV-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CC1)C(=O)CCN2CCC3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


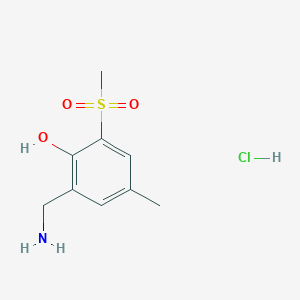
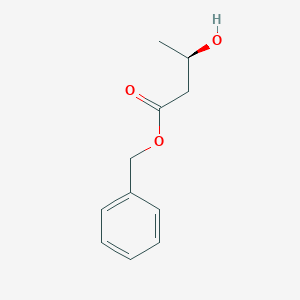
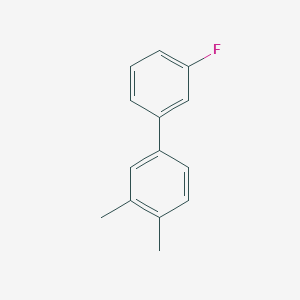
![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)


![2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]-](/img/structure/B14386068.png)

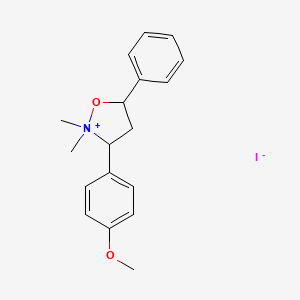
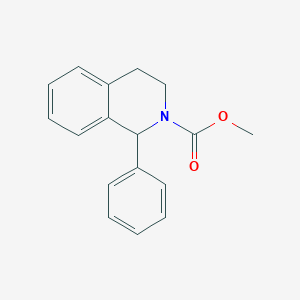
![3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14386122.png)
